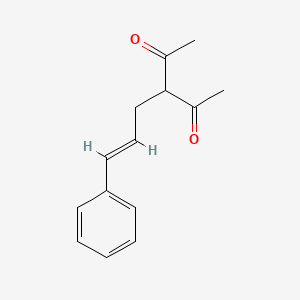
3-シンナミルペンタン-2,4-ジオン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cinnamylpentane-2,4-dione is an organic compound with the molecular formula C14H16O2 It is characterized by the presence of a cinnamyl group attached to a pentane-2,4-dione backbone
科学的研究の応用
3-Cinnamylpentane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of various fine chemicals and intermediates.
作用機序
Target of Action
It is known to be a type of acetylacetone ligand , which suggests that it may interact with various enzymes and receptors in the body.
Mode of Action
This interaction can lead to changes in the function of these targets, potentially leading to therapeutic effects .
Biochemical Pathways
A study on a similar compound, menadione (vitamin k3), shows that it is involved as a cofactor in the posttranslational gamma-carboxylation of glutamic acid residues of certain proteins in the body . This suggests that 3-Cinnamylpentane-2,4-dione might have a similar role in biochemical pathways.
Pharmacokinetics
Its molecular weight (21628) and structure suggest that it may be well-absorbed and distributed in the body
Result of Action
Based on its structural similarity to menadione (vitamin k3), it may have a role in blood clotting and bone calcification .
Action Environment
The action of 3-Cinnamylpentane-2,4-dione can be influenced by various environmental factors such as pH, temperature, and the presence of other substances. For instance, its storage in an inert atmosphere and at a temperature of 2-8°C suggests that it may be sensitive to oxygen and heat .
準備方法
Synthetic Routes and Reaction Conditions
3-Cinnamylpentane-2,4-dione can be synthesized through the reaction of acetylacetone with cinnamyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetone under reflux conditions. The general procedure involves dissolving acetylacetone in anhydrous acetone, adding potassium carbonate, and then slowly adding cinnamyl bromide. The reaction mixture is refluxed overnight, and the product is purified by column chromatography .
Industrial Production Methods
While specific industrial production methods for 3-cinnamylpentane-2,4-dione are not well-documented, the general principles of organic synthesis involving diketones and allyl or cinnamyl halides can be applied. Industrial production would likely involve optimization of reaction conditions to maximize yield and purity, as well as the use of large-scale reactors and purification systems.
化学反応の分析
Types of Reactions
3-Cinnamylpentane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone groups to alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the alpha positions of the diketone groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
類似化合物との比較
Similar Compounds
- 3-Allylpentane-2,4-dione
- 4-Allylheptane-3,5-dione
- 2-Allyl-1-phenylbutane-1,3-dione
Uniqueness
3-Cinnamylpentane-2,4-dione is unique due to the presence of the cinnamyl group, which imparts distinct chemical properties and reactivity compared to other similar diketones.
特性
IUPAC Name |
3-[(E)-3-phenylprop-2-enyl]pentane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-11(15)14(12(2)16)10-6-9-13-7-4-3-5-8-13/h3-9,14H,10H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEPOVPAPVUGAJ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC=CC1=CC=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C/C=C/C1=CC=CC=C1)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














